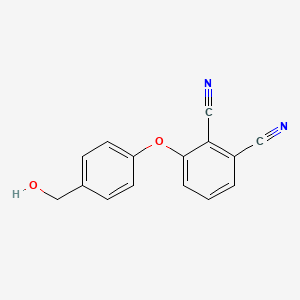

3-(4-(Hydroxymethyl)phenoxy)phthalonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c16-8-12-2-1-3-15(14(12)9-17)19-13-6-4-11(10-18)5-7-13/h1-7,18H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNLKRIYTJEXPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC2=CC=C(C=C2)CO)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00701949 | |

| Record name | 3-[4-(Hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649553-08-2 | |

| Record name | 3-[4-(Hydroxymethyl)phenoxy]-1,2-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=649553-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(Hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-(hydroxymethyl)phenoxy)phthalonitrile: Synthesis, Characterization, and Applications in Advanced Materials and Drug Development

This technical guide provides a comprehensive overview of 3-(4-(hydroxymethyl)phenoxy)phthalonitrile, a versatile chemical intermediate with significant potential in the development of high-performance polymers and as a precursor for therapeutic agents. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering in-depth insights into its synthesis, chemical properties, and key applications.

Introduction: The Strategic Importance of Functionalized Phthalonitriles

Phthalonitrile-based resins are a class of thermosetting polymers renowned for their exceptional thermal and oxidative stability, inherent flame retardancy, and robust mechanical properties at elevated temperatures.[1] These characteristics stem from the formation of a highly cross-linked aromatic network, typically composed of phthalocyanine and triazine rings, upon thermal curing.[2] The strategic incorporation of functional groups onto the phthalonitrile backbone allows for the tailoring of resin properties, such as processability and solubility, and for the introduction of novel functionalities.

This compound is a prime example of such a functionalized monomer. The presence of both the reactive nitrile groups and a hydroxymethyl moiety makes it a valuable building block for advanced materials. The hydroxymethyl group can act as an internal catalyst, facilitating the curing process, and also serves as a reactive site for further chemical modifications.[3] This guide will delve into the technical details of this compound, from its molecular structure to its role in cutting-edge applications.

Chemical Structure and Properties

This compound is an aromatic ether-linked dinitrile. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 649553-08-2 | [4] |

| Molecular Formula | C₁₅H₁₀N₂O₂ | [4] |

| Molecular Weight | 250.26 g/mol | [5] |

| Physical Form | Pale-yellow to yellow-brown solid | [5] |

| Storage Temperature | Room temperature or 2-8°C | [4][5] |

| Hazard Statements | H302 (Harmful if swallowed) | [5] |

The chemical structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. This process involves the displacement of a nitro group from a phthalonitrile precursor by a hydroxyl group from a substituted phenol.

General Reaction Scheme

The most common synthetic route involves the reaction of 3-nitrophthalonitrile with 4-(hydroxymethyl)phenol in the presence of a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from the synthesis of analogous phthalonitrile monomers.[2][6]

Materials:

-

3-Nitrophthalonitrile

-

4-(Hydroxymethyl)phenol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Methanol

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, dissolve 3-nitrophthalonitrile and a stoichiometric equivalent of 4-(hydroxymethyl)phenol in anhydrous DMF.

-

Addition of Base: Add a slight molar excess of anhydrous potassium carbonate to the solution.

-

Reaction Conditions: Heat the reaction mixture to 80-100°C and maintain it under a nitrogen atmosphere for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of stirred deionized water to precipitate the product.

-

Purification: Collect the crude product by filtration and wash it thoroughly with deionized water to remove any inorganic salts. Further wash the precipitate with cold methanol.

-

Drying: Dry the purified product under vacuum. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

Characterization

The chemical structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

Spectroscopic Data (Predicted)

-

¹H NMR (DMSO-d₆):

-

Aromatic protons of the phthalonitrile ring would appear as multiplets in the range of δ 7.5-8.0 ppm.[7][8]

-

Aromatic protons of the phenoxy ring would be observed as two doublets in the range of δ 7.0-7.5 ppm.

-

The methylene protons (-CH₂-) of the hydroxymethyl group would likely appear as a doublet around δ 4.5 ppm.

-

The hydroxyl proton (-OH) would be seen as a triplet around δ 5.3 ppm.

-

-

FT-IR (KBr):

-

A strong absorption band around 2230 cm⁻¹ corresponding to the C≡N stretching of the nitrile groups.[9]

-

A broad absorption band in the region of 3400-3200 cm⁻¹ due to the O-H stretching of the hydroxyl group.

-

Characteristic peaks for C-O-C (ether) stretching around 1250 cm⁻¹.[9]

-

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

-

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

Reactivity and Polymerization

The unique chemical structure of this compound, with its reactive nitrile groups and a hydroxymethyl moiety, governs its reactivity, particularly in polymerization reactions to form high-performance thermosets.

Curing Mechanism

The polymerization, or curing, of phthalonitrile monomers proceeds via a complex, thermally induced reaction of the nitrile groups. This results in a highly cross-linked network of heterocyclic aromatic rings, primarily phthalocyanines and triazines.[2] This rigid and stable network is the origin of the exceptional thermal and mechanical properties of the resulting polymers.

The presence of the hydroxymethyl group in this compound can play a crucial role in the curing process. It is known that hydroxyl groups can act as internal catalysts, or "self-promoters," for the curing of phthalonitrile resins.[3][12] This self-promoting effect can lower the curing temperature and accelerate the polymerization rate, which is a significant advantage for the processability of these materials.[13]

Caption: Role of the hydroxymethyl group in the self-promoted curing of this compound.

Curing Protocol for Phthalonitrile Resins

A typical curing cycle for phthalonitrile resins involves a staged heating process to ensure complete polymerization and to manage any potential exotherms.

Procedure:

-

Monomer Preparation: The this compound monomer is heated above its melting point to obtain a clear, viscous liquid.

-

Degassing: The molten monomer is degassed in a vacuum oven to remove any entrapped air or volatile impurities.

-

Staged Curing: The degassed resin is then subjected to a staged curing cycle in an oven or hot press. A representative cycle might be:

Applications in Drug Development: A Precursor for Photosensitizers

Beyond its use in high-performance polymers, this compound is a valuable precursor for the synthesis of functionalized phthalocyanines, which have shown significant promise in the field of medicine, particularly in photodynamic therapy (PDT) for cancer.[5][16]

PDT is a therapeutic modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species that selectively destroy cancer cells.[17] Phthalocyanines are excellent candidates for photosensitizers due to their strong absorption of light in the therapeutic window (600-800 nm).[4]

The hydroxymethyl group on the this compound precursor is retained in the resulting phthalocyanine. The presence of hydroxyl groups on the periphery of the phthalocyanine macrocycle has been shown to be important for their efficacy as PDT agents.[5][16] These groups can influence the solubility and biodistribution of the photosensitizer, which are critical factors for its therapeutic effectiveness.

Conclusion

This compound is a strategically important chemical intermediate with a unique combination of reactive functional groups. Its ability to form highly stable, cross-linked polymers makes it a key component in the development of advanced materials for demanding applications in the aerospace, electronics, and automotive industries. Furthermore, its role as a precursor to functionalized phthalocyanines opens up exciting possibilities in the field of drug development, particularly for photodynamic cancer therapy. The detailed understanding of its synthesis, characterization, and reactivity provided in this guide serves as a valuable resource for scientists and researchers working to harness the full potential of this versatile molecule.

References

- LookChem. Cas 649553-08-2, this compound. [Link]

- ACS Publications.

- PubMed. Hydroxyphthalocyanines as potential photodynamic agents for cancer therapy. [Link]

- ResearchGate. Synthesis and thermal properties of high temperature phthalonitrile resins cured with self-catalytic amino-contanining phthalonitrle compounds. [Link]

- ResearchGate. The synthesis of phthalonitrile derivatives (1 and 2) and their zinc.... [Link]

- SpringerLink. Preparation of self-promoted hydroxy-containing phthalonitrile resins by an in situ reaction. [Link]

- SpringerLink. Synthesis and thermal properties of novel silicone resins containing phthalonitrile groups. [Link]

- CONICET Digital. Synthesis of phthalonitrile derivatives by photoinduced reactions: New unsymmetrical substituted zinc phthalocyanines. [Link]

- MDPI. Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. [Link]

- Zenodo. PHTHALONITRILE MODIFIED MULTI-HYDROXYL PHENOLIC: SYNTHESIS, CURING AND PROPERTIES. [Link]

- National Center for Biotechnology Information.

- e-Polymers. The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents. [Link]

- ResearchGate. Studies on self-promoted cure behaviors of hydroxy-containing phthalonitrile model compounds | Request PDF. [Link]

- National Center for Biotechnology Information. Self-curing triphenol A-based phthalonitrile resin precursor acts as a flexibilizer and curing agent for phthalonitrile resin. [Link]

- ResearchGate. The mass spectrum of the 3-(4-propionylphenoxy)phthalonitrile (1). [Link]

- PubChem. 3-[4-(Bromomethyl)phenoxy]phthalonitrile. [Link]

- ResearchGate. Synthesis of 4-(3-hydroxyphenoxy) phthalonitrile and 1,3-bis(3,4-dicyanophenoxy) benzene. [Link]

- MDPI.

- ResearchGate. Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. [Link]

- PubChem. Phthalonitrile. [Link]

- ResearchGate. Synthesis of 4-(3-hydroxyphenoxy) phthalonitrile and 1,3-bis(3,4-dicyanophenoxy) benzene. [Link]

- ResearchGate. ¹H NMR spectra of phthalonitrile compounds 3 and 4. [Link]

- ResearchGate. ¹H NMR spectrum of phthalonitrile compound 5. [Link]

- ResearchGate. MS spectra of phthalonitrile compounds 1 and 2. [Link]

- HMDB. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002107). [Link]

- ResearchGate. ¹H NMR spectra of phthalonitrile compounds 2 and 3. [Link]

- R Discovery. Kinetics of the oxidative aging of phthalonitrile resins and their effects on the mechanical properties of thermosets. [Link]

- ResearchGate. Table 1. The infrared spectral data for the synthesised phthalonitriles.... [Link]

- RSC Publishing. Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. [Link]

- ResearchGate. Observed and calculated FT-IR spectra of 4-phenoxyphthalonitrile. [Link]

- ResearchGate. Observed and calculated FT-IR spectra of 4-(phenylthio)phthalonitrile. [Link]

- PubChem. 3-[4-(Bromomethyl)phenoxy]phthalonitrile. [Link]

- PubChem. 4-[3-(Hydroxymethyl)phenoxy]benzonitrile. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. zenodo.org [zenodo.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Preparation of self-promoted hydroxy-containing phthalonitrile resins by an in situ reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Self-curing triphenol A-based phthalonitrile resin precursor acts as a flexibilizer and curing agent for phthalonitrile resin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. expresspolymlett.com [expresspolymlett.com]

- 16. Hydroxyphthalocyanines as potential photodynamic agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]

3-(4-(hydroxymethyl)phenoxy)phthalonitrile CAS number 649553-08-2

An In-depth Technical Guide to 3-(4-(hydroxymethyl)phenoxy)phthalonitrile (CAS 649553-08-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Phthalonitrile Building Block

This compound is a substituted aromatic dinitrile compound that has garnered interest as a specialized chemical intermediate. Its molecular architecture, featuring a phthalonitrile core linked to a hydroxymethyl-substituted phenoxy group via an ether bond, provides a unique combination of reactive sites. The two adjacent nitrile groups are precursors for the template synthesis of phthalocyanine macrocycles, while the peripheral hydroxymethyl group offers a versatile handle for post-synthesis modification, influencing solubility, aggregation behavior, and covalent attachment to other molecules or surfaces.

This guide provides a comprehensive technical overview of this compound, detailing its synthesis, physicochemical properties, key chemical transformations, and applications. The insights presented herein are intended to empower researchers in materials science, polymer chemistry, and medicinal chemistry to leverage this molecule's potential in the development of novel functional materials.

Physicochemical and Safety Data Summary

While comprehensive experimental data is not uniformly available in public literature, the following tables summarize key properties and safety information compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 649553-08-2 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₀N₂O₂ | [1][4] |

| Molecular Weight | 250.25 g/mol | [1][5] |

| Synonyms | 3-[4-(hydroxymethyl)phenoxy]-1,2-Benzenedicarbonitrile | [1] |

| Appearance | White crystalline powder (Typical) | [5] |

| Solubility | Limited in common solvents | [5] |

| Storage | 2-8°C, cool, dry environment | [1][5] |

| Boiling Point | Not available | [1][4] |

| Melting Point | Not available | [1] |

Table 2: GHS Safety Information

| Hazard | Code | Description |

| Pictogram | GHS07 | Exclamation Mark |

| Signal Word | Warning | |

| Hazard Statements | H302 | Harmful if swallowed |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| Precautionary Statements | P264 | Wash hands thoroughly after handling |

| P280 | Wear protective gloves/eye protection | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| Data compiled from Arctom Scientific[4]. Users should always consult the latest Safety Data Sheet (SDS) from their supplier before handling. |

Synthesis Protocol: Nucleophilic Aromatic Substitution

The most logical and widely practiced method for synthesizing substituted phenoxy phthalonitriles is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the displacement of a nitro group from a phthalonitrile precursor by a phenoxide. For the synthesis of this compound, 3-nitrophthalonitrile and 4-hydroxybenzyl alcohol (p-hydroxybenzyl alcohol) serve as the key starting materials.

The causality behind this choice is rooted in the electron-withdrawing nature of the two nitrile groups on the phthalonitrile ring. These groups activate the aromatic ring towards nucleophilic attack, making the nitro group, a good leaving group, susceptible to displacement by the phenoxide generated from 4-hydroxybenzyl alcohol in the presence of a base.

Step-by-Step Experimental Workflow

-

Reagent Preparation:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxybenzyl alcohol and a suitable anhydrous base, such as potassium carbonate (K₂CO₃), in a molar excess (typically 1.5-2.0 equivalents relative to the alcohol).

-

Add a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents are ideal as they effectively solvate the potassium phenoxide intermediate, enhancing its nucleophilicity, and are stable at the required reaction temperatures.[6][7]

-

-

Reaction Execution:

-

Stir the mixture under a nitrogen atmosphere at room temperature for approximately 30-60 minutes to ensure the complete formation of the potassium phenoxide.

-

Add 3-nitrophthalonitrile to the flask (1.0 equivalent).

-

Heat the reaction mixture to a temperature typically ranging from 50°C to 80°C.[6][8] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting 3-nitrophthalonitrile spot is consumed. This can take several hours (e.g., 8-24 hours).[8][9]

-

-

Product Isolation and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a large volume of cold water with stirring to precipitate the crude product.[7][9] This step is effective because the organic product is typically insoluble in water, while the inorganic salts and residual DMF/DMSO are water-soluble.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any remaining salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.[9]

-

Synthesis Workflow Diagram

Caption: SNAr synthesis of this compound.

Core Reactivity and Applications

The primary utility of this compound lies in its role as a precursor for more complex molecular and macromolecular structures. Its reactivity is dominated by the chemistry of its nitrile and hydroxymethyl functional groups.

Precursor to Phthalocyanines

The defining reaction of phthalonitriles is their cyclotetramerization to form phthalocyanines (Pcs).[10] This process involves the template-driven condensation of four phthalonitrile molecules, typically in the presence of a metal salt (e.g., Zn(OAc)₂, CoCl₂, CuCl₂) in a high-boiling solvent like hexanol or in a melt, to form a metallated phthalocyanine (MPc).[11][12]

The presence of the 3-(4-(hydroxymethyl)phenoxy) substituent on each of the four isoindole units of the resulting phthalocyanine imparts specific properties:

-

Improved Solubility: The polar hydroxymethyl groups can enhance the solubility of the otherwise poorly soluble phthalocyanine macrocycle in organic solvents, which is a major challenge in their processing and application.[10]

-

Reduced Aggregation: The bulky peripheral groups can sterically hinder the π-π stacking that often leads to aggregation and quenching of photophysical properties.

-

Functional Handle: The primary alcohol of the hydroxymethyl group serves as a reactive site for further derivatization, such as esterification or etherification, allowing the phthalocyanine to be covalently linked to polymers, surfaces, or biomolecules.[9]

These modified phthalocyanines are investigated for a wide range of applications, including as photosensitizers in photodynamic therapy (PDT), catalysts, and components in nonlinear optical materials and solar cells.[10][12][13]

Phthalocyanine Formation Diagram

Caption: Cyclotetramerization of the title compound to form a phthalocyanine.

Monomer for High-Performance Polymers

Beyond phthalocyanines, phthalonitrile-based monomers are used to create high-performance thermosetting polymers.[7] The polymerization proceeds through a thermally induced ring-forming reaction of the nitrile groups, creating a highly cross-linked network of phthalocyanine and triazine rings.[7] This process, often accelerated by a curing agent, results in polymers with exceptional thermal and oxidative stability, inherent flame retardancy, and excellent mechanical properties at elevated temperatures.[7]

The hydroxymethyl group in this compound can act as a self-catalyzing moiety, as active hydrogen-containing structures are known to initiate the curing of nitrile groups, potentially lowering the curing temperature.[8][14][15] These polymers are valuable in demanding applications such as aerospace components, high-temperature adhesives, and electronic encapsulants.[7]

Intermediate in Organic Synthesis

The hydroxymethyl group can be readily transformed into other functional groups. For instance, a patent describes the reaction of a similar hydroxyl-containing phthalonitrile with dichlorosilanes to form organosilicon-modified phthalonitriles, demonstrating its utility as a platform for creating more complex derivatives.[9] This versatility allows for its use in the synthesis of a variety of organic materials where its specific substitution pattern is desired.[1]

Conclusion

This compound is a strategically designed molecule that serves as a critical gateway to advanced functional materials. Its synthesis via a reliable SNAr pathway makes it an accessible building block for both academic and industrial research. The dual reactivity of its nitrile and hydroxymethyl groups provides a powerful toolkit for creating soluble, functionalized phthalocyanines and high-performance thermosetting polymers. As the demand for materials with superior thermal stability and tailored properties continues to grow, the importance of versatile precursors like this compound is set to increase, paving the way for innovations in electronics, aerospace, and medicine.

References

- LookChem. Cas 649553-08-2, this compound. [Link]

- Al-Awady, M. J., & El-Kashef, H. S. (2021). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. RSC Advances, 11(43), 26651-26664. [Link]

- ResearchGate. Scheme 1.

- ResearchGate. The synthesis of phthalonitrile derivatives (1 and 2) and their zinc.... [Link]

- Wang, J., et al. (2020). Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. Molecules, 25(1), 199. [Link]

- Royal Society of Chemistry.

- Patent 3211023. PHTHALONITRILE MONOMER MODIFIED WITH ORGANOSILICON FRAGMENTS. [Link]

- PubChem. 4-(4-Hydroxy-3-(hydroxymethyl)phenoxy)benzonitrile. [Link]

- YorkSpace. Multisubstituted phthalonitriles for phthalocyanine synthesis. [Link]

- ResearchGate. Synthesis of 4-(3-hydroxyphenoxy) phthalonitrile and 1,3-bis(3,4-dicyanophenoxy) benzene. [Link]

- Atilla, D., et al. (2021). Design of novel substituted phthalocyanines; synthesis and fluorescence, DFT, photovoltaic properties. Journal of Molecular Structure, 1225, 129114. [Link]

- Fireball.com. This compound (Cas 649553-08-2) | Global Chemical Supplier. [Link]

- Zhang, Y., et al. (2013). The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents. Express Polymer Letters, 7(1), 85-96. [Link]

- Google Patents. WO2013020067A1 - Phthalocyanine synthesis.

- CAS Common Chemistry. Caffeine. [Link]

- ResearchGate. Reaction mechanism of phthalonitrile cyclization for the synthesis of phthalocyanines. [Link]

- Zenodo. PHTHALONITRILE MODIFIED MULTI-HYDROXYL PHENOLIC: SYNTHESIS, CURING AND PROPERTIES. [Link]

- MDPI.

- Banshiwal, J. K., et al. (2023). Thermal Studies of High Temperature Resistant Phosphorylated Phthalonitrile Resins. NanoWorld Journal, 9(S1), S203-S207. [Link]

Sources

- 1. Cas 649553-08-2,this compound | lookchem [lookchem.com]

- 2. 649553-08-2 | this compound - AiFChem [aifchem.com]

- 3. 649553-08-2|this compound|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. zenodo.org [zenodo.org]

- 9. PHTHALONITRILE MONOMER MODIFIED WITH ORGANOSILICON FRAGMENTS - Patent 3211023 [data.epo.org]

- 10. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design of novel substituted phthalocyanines; synthesis and fluorescence, DFT, photovoltaic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(4-(hydroxymethyl)phenoxy)phthalonitrile: Synthesis, Properties, and Applications

Introduction

3-(4-(hydroxymethyl)phenoxy)phthalonitrile is a functionalized aromatic dinitrile that serves as a versatile monomer in the synthesis of high-performance thermosetting polymers. Its unique molecular architecture, featuring a phthalonitrile moiety for polymerization and a reactive hydroxymethyl group, positions it as a compound of significant interest for researchers and professionals in materials science and advanced manufacturing. The phthalonitrile group is the precursor to a highly cross-linked, thermally stable polymer matrix, while the hydroxymethyl group can act as an internal catalyst for curing and a site for further chemical modification. This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and potential applications of this compound, with a focus on its role in the development of advanced materials.

Physicochemical Properties

While some experimental physical properties of this compound are not extensively reported in publicly available literature, its key characteristics can be summarized as follows. It is identified by the CAS number 649553-08-2.[1][2] The compound is expected to be a solid at room temperature and should be stored at 2-8°C to ensure its stability.[1]

| Property | Value | Source |

| CAS Number | 649553-08-2 | [1][2] |

| Molecular Formula | C₁₅H₁₀N₂O₂ | [1] |

| Molecular Weight | 250.25 g/mol | [1] |

| Appearance | Expected to be a solid powder | N/A |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO) | N/A |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. This method involves the displacement of a nitro group from a phthalonitrile precursor by a phenoxide.

Reaction Scheme

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative protocol for the synthesis of this compound, adapted from general procedures for analogous compounds.[3]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, combine 3-nitrophthalonitrile (1 equivalent), 4-(hydroxymethyl)phenol (1 equivalent), and anhydrous potassium carbonate (1.5 equivalents).

-

Solvent Addition: Add a suitable volume of a dry, polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to dissolve the reactants.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80°C and 120°C under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a large volume of cold water or a water/methanol mixture to precipitate the product.

-

Purification: Collect the precipitate by filtration and wash it thoroughly with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

-

Drying: Dry the purified product under vacuum to yield this compound.

Spectroscopic Characterization

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phthalonitrile and phenoxy rings, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nitrile carbons, the aromatic carbons (both protonated and quaternary), and the methylene carbon of the hydroxymethyl group.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching of the hydroxyl group |

| ~3100-3000 | Aromatic C-H stretching |

| ~2230 | C≡N stretching of the nitrile group |

| ~1600-1450 | Aromatic C=C stretching |

| ~1240 | Aryl-O-Aryl asymmetric stretching of the ether linkage |

| ~1050 | C-O stretching of the primary alcohol |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 250.25 g/mol .[7]

Reactivity and Polymerization

The chemical reactivity of this compound is dominated by its two key functional groups: the nitrile groups and the hydroxymethyl group.

Self-Promoted Curing of Phthalonitrile Resins

The nitrile groups are capable of undergoing a thermally induced cyclotrimerization reaction to form a highly cross-linked polymer network consisting of triazine and phthalocyanine rings.[3][9] This polymerization process is the basis for the formation of high-performance phthalonitrile thermosets.

A key feature of this compound is the presence of the hydroxyl group, which can act as an internal catalyst or "curing agent" for the polymerization of the nitrile groups.[9][10][11] This self-promoting curing mechanism can lower the overall curing temperature compared to unsubstituted phthalonitrile monomers.[9]

Curing Mechanism

The curing of phthalonitrile resins in the presence of a hydroxyl group is a complex process. A proposed mechanism involves the initial nucleophilic attack of the hydroxyl group on a nitrile group, leading to the formation of an intermediate that can then react with other nitrile groups to initiate the cyclotrimerization process.[12]

Caption: Proposed mechanism for the hydroxyl-initiated curing of phthalonitrile resins.

Representative Curing Protocol

A general curing protocol for a hydroxyl-containing phthalonitrile resin would involve a multi-step heating process to ensure complete polymerization.

-

Degassing: The monomer is first heated above its melting point under vacuum to remove any dissolved gases or moisture.

-

Initial Curing: The temperature is then raised to initiate polymerization, typically in the range of 200-250°C, and held for several hours.

-

Post-Curing: The temperature is further increased to 250-350°C and held for an extended period to ensure the formation of a highly cross-linked and thermally stable network.

The exact temperatures and times will depend on the specific resin formulation and the desired properties of the final polymer.

Applications

The unique properties of polymers derived from this compound make them suitable for a range of demanding applications.

High-Performance Composites

Phthalonitrile-based resins are primarily used as matrix materials for advanced composites, often reinforced with carbon or glass fibers.[13][14] These composites exhibit:

-

Exceptional Thermal and Oxidative Stability: The highly aromatic and cross-linked structure of the cured resin provides outstanding resistance to high temperatures and oxidative environments.[9][14]

-

High Strength and Stiffness: The rigid polymer network contributes to excellent mechanical properties.

-

Low Moisture Absorption: The hydrophobic nature of the polymer matrix results in low water uptake, which is crucial for maintaining performance in humid conditions.[14]

These properties make phthalonitrile composites ideal for applications in the aerospace, military, and electronics industries , where materials are exposed to extreme conditions.[13][14][15]

Other Potential Applications

The presence of the hydroxymethyl group provides a reactive site for further functionalization, opening up possibilities for other applications:

-

Adhesives and Coatings: The high thermal stability and chemical resistance of phthalonitrile polymers make them suitable for use as high-temperature adhesives and protective coatings.[1]

-

Biomedical Applications: While not extensively studied for this specific molecule, functionalized phthalocyanines, which can be synthesized from phthalonitrile precursors, have been investigated for applications in photodynamic therapy and as drug delivery vehicles. Further research could explore the potential of this compound derivatives in these areas.

Conclusion

This compound is a valuable monomer for the development of high-performance thermosetting polymers. Its synthesis via a straightforward nucleophilic aromatic substitution, combined with its self-promoting curing behavior due to the presence of a hydroxyl group, makes it an attractive building block for advanced materials. The resulting polymers exhibit exceptional thermal stability, mechanical strength, and low moisture absorption, making them ideal for demanding applications in the aerospace, electronics, and other high-tech industries. Further research into the functionalization of the hydroxymethyl group could expand the utility of this versatile compound into new and exciting areas.

References

- Ferreira, J. M. G. O., de Resende Filho, J. B. M., Batista, P. K., Teotonio, E. E. S., & Vale, J. A. (n.d.).

- Phthalonitrile-based resin for advanced composite materials: Curing behavior studies. (n.d.). ResearchGate.

- SPECIFIC POLYMERS. (n.d.). Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs).

- Xu, S., Zhou, H., & Zhao, T. (n.d.). PHTHALONITRILE MODIFIED MULTI-HYDROXYL PHENOLIC: SYNTHESIS, CURING AND PROPERTIES. Zenodo.

- LookChem. (n.d.). This compound.

- Wang, T., Dayo, A. Q., Wang, Z., Lu, H., Shi, C., Pan, Z., Wang, J., Zhou, H., & Liu, W. (2022). Novel self-promoted phthalonitrile monomer with siloxane segments: synthesis, curing kinetics, and thermal properties. RSC Publishing.

- An overview of high-performance phthalonitrile resins: fabrication and electronic applications. (2022). Journal of Materials Chemistry C.

- a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of.... (n.d.). ResearchGate.

- The mechanism to form the triazine ring catalyzed by phenolic hydroxyl group. (n.d.). ResearchGate.

- Wang, T., Dayo, A. Q., Wang, Z., Lu, H., Shi, C., Pan, Z., Wang, J., Zhou, H., & Liu, W. (2022). Novel self-promoted phthalonitrile monomer with siloxane segments: synthesis, curing kinetics, and thermal properties. RSC Publishing.

- Zhang, Y., et al. (2022).

- Zhang, Y., et al. (2022).

- PubChem. (n.d.). 3-[4-(Bromomethyl)phenoxy]phthalonitrile.

- ¹H (a) and ¹³C (b) NMR spectra of phthalonitrile compound (a). (n.d.). ResearchGate.

- A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines. (n.d.). RSC Publishing.

- Arctom. (n.d.). 3-[4-(hydroxymethyl)phenoxy]phthalonitrile - 95%.

- Zhang, Y., et al. (2024). Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. MDPI.

- Cheng, K., et al. (n.d.). The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents.

- The mass spectrum of the 3-(4-propionylphenoxy)phthalonitrile (1). (n.d.). ResearchGate.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666).

- Thermal Stability of Allyl-Functional Phthalonitriles-Containing Benzoxazine/Bismaleimide Copolymers and Their Improved Mechanical Properties. (n.d.). PMC - NIH.

- Phthalonitrile Functionalized Resoles – Use of 2,3-Dicyanohydroquinone as a Versatile Monomer for Resins with Very High Thermal Stability. (n.d.). ResearchGate.

- FT-IR spectrum of compound 2. (n.d.). ResearchGate.

- The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents. (n.d.). ResearchGate.

- Synthesis, characterization and self-promoted cure behaviors of a new phthalonitrile derivative 4-(4-(3, 5-diaminobenzoyl) phenoxy) phthalonitrile. (n.d.). ResearchGate.

- Synthesis and characterization of phthalonitrile resins from ortho -linked aromatic and heterocyclic monomers. (n.d.). Scite.ai.

- FTIR spectra of various phthalonitrile-based matrix: (a) BA-ph, (b).... (n.d.). ResearchGate.

- Addition-curable phthalonitrile-functionalized novolac resin. (n.d.). ResearchGate.

- Improved Synthesis of Oligomeric Phthalonitriles and Studies Designed for Low Temperature Cure. (n.d.). ResearchGate.

- Keller, T. M., & Sastri, S. B. (2016). Synthesis and polymerization of oligomeric aliphatic-aromatic based phthalonitriles.

- MS spectra of phthalonitrile compounds 1 and 2. (n.d.). ResearchGate.

- FT-IR spectra of 1 and 2. (n.d.). ResearchGate.

Sources

- 1. Cas 649553-08-2,this compound | lookchem [lookchem.com]

- 2. arctomsci.com [arctomsci.com]

- 3. mdpi.com [mdpi.com]

- 4. minio.scielo.br [minio.scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Phthalonitrile(91-15-6) 1H NMR spectrum [chemicalbook.com]

- 9. zenodo.org [zenodo.org]

- 10. mdpi.com [mdpi.com]

- 11. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs) [specificpolymers.com]

- 15. An overview of high-performance phthalonitrile resins: fabrication and electronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

3-(4-(hydroxymethyl)phenoxy)phthalonitrile molecular weight and formula

An In-depth Technical Guide to 3-(4-(hydroxymethyl)phenoxy)phthalonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile aromatic monomer pivotal in the synthesis of high-performance polymers and functional organic materials. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis via nucleophilic aromatic substitution, and outline rigorous methods for its spectroscopic characterization. Furthermore, this guide explores its primary application as a precursor to advanced phthalonitrile-based thermosetting resins, detailing the curing process and the exceptional properties of the resulting polymers. This document is intended for researchers and professionals in materials science, polymer chemistry, and drug development, offering both theoretical grounding and practical, actionable methodologies.

Core Physicochemical Properties

This compound is a substituted phthalonitrile monomer distinguished by the presence of both reactive nitrile groups and a hydroxyl-functionalized phenoxy moiety. These features make it an excellent building block for creating highly cross-linked, thermally stable polymer networks.[1][2]

The key quantitative data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₀N₂O₂ | [1] |

| Molecular Weight | 250.26 g/mol | [3] |

| CAS Number | 649553-08-2 | [1][3] |

| Appearance | Pale-yellow to Yellow-brown Solid | [3] |

| Purity (Typical) | >95% | [3][4] |

| Storage Temperature | 2-8°C (Refrigerated) | [1][4] |

| Synonyms | 3-[4-(hydroxymethyl)phenoxy]phthalonitrile, 3-[4-(hydroxymethyl)phenoxy]-1,2-Benzenedicarbonitrile | [1][3] |

Synthesis Protocol: Nucleophilic Aromatic Substitution

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is a cornerstone of phthalonitrile monomer synthesis.[5][6] The rationale behind this choice is the high reactivity of an electron-deficient aromatic ring (3-nitrophthalonitrile) toward a nucleophile (the phenoxide ion of 4-hydroxybenzyl alcohol). The nitro group is an excellent electron-withdrawing group, which activates the aromatic ring for substitution and serves as a good leaving group.

Materials and Reagents

-

3-Nitrophthalonitrile

-

4-Hydroxybenzyl alcohol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Experimental Methodology

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, combine 4-hydroxybenzyl alcohol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF.

-

Nucleophile Formation: Stir the suspension at 80°C for 1 hour under a nitrogen atmosphere. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 4-hydroxybenzyl alcohol, forming the more potent potassium phenoxide nucleophile in situ.

-

SNAr Reaction: Add 3-nitrophthalonitrile (1.05 eq) to the reaction mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

-

Work-up and Extraction: After cooling to room temperature, pour the reaction mixture into a beaker containing deionized water. This will precipitate the crude product. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product Isolation: The resulting crude solid can be further purified by column chromatography (silica gel, using a hexane-ethyl acetate gradient) or recrystallization to yield the final product as a pale-yellow solid.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized product, a suite of spectroscopic analyses is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is used to confirm the presence of all hydrogen atoms in the molecule. Expected signals include:

-

A singlet for the methylene protons (-CH₂OH).

-

A singlet or triplet for the hydroxyl proton (-OH), which may be broad.

-

A series of doublets and multiplets in the aromatic region corresponding to the protons on the two distinct benzene rings.

-

-

¹³C NMR: The carbon NMR spectrum will verify the carbon framework. Key expected signals include:

-

A peak for the methylene carbon (-CH₂OH).

-

Multiple peaks in the aromatic region for the different carbon environments.

-

Two distinct peaks for the nitrile carbons (-C≡N).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is crucial for identifying the key functional groups.

-

-OH Stretch: A broad absorption band around 3400-3200 cm⁻¹.

-

-C≡N Stretch: A sharp, characteristic absorption peak around 2230 cm⁻¹.[7]

-

C-O-C Stretch: Strong absorptions in the 1250-1050 cm⁻¹ region, characteristic of the aryl ether linkage.[7]

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. An exact mass measurement using High-Resolution Mass Spectrometry (HRMS) should yield a value that corresponds to the molecular formula C₁₅H₁₀N₂O₂.

Application in High-Performance Thermosetting Polymers

The primary and most significant application of this compound is as a monomer for creating high-performance thermosetting polymers, often referred to as phthalonitrile resins.[2] These materials are prized for their exceptional thermal stability, inherent flame retardancy, and robust mechanical properties at elevated temperatures, making them suitable for demanding sectors like aerospace, military, and electronics.[2][8]

The polymerization, or "curing," of phthalonitrile monomers proceeds through a thermally induced cyclotrimerization of the nitrile groups, forming a highly cross-linked network of phthalocyanine and triazine rings.[2]

Curing Protocol

-

Formulation: The phthalonitrile monomer is typically mixed with a catalytic amount (1-5% by weight) of a curing agent. Common agents include aromatic amines like 1,3-bis(3-aminophenoxy)benzene (m-APB) or ionic liquids.[9][10] The hydroxyl group on the monomer can also participate in and facilitate the curing reaction.[5]

-

Degassing: The mixture is heated to a temperature above its melting point but below the curing onset temperature (e.g., 200-220°C) under vacuum to remove any dissolved gases or volatiles, which prevents void formation in the final polymer.[10]

-

Thermal Curing: The degassed resin is then subjected to a staged curing cycle at progressively higher temperatures. A typical cycle might be:

-

250°C for 8 hours

-

290°C for 8 hours

-

350°C for 8 hours This staged approach ensures a complete and uniform cure throughout the material.[9]

-

-

Post-Curing: A final post-cure at an even higher temperature (e.g., 375°C) may be performed to maximize the cross-link density and enhance the glass transition temperature (Tg) of the final polymer.

Curing Mechanism and Polymer Network Formation

Caption: Polymerization of phthalonitrile monomers into a stable network.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]

-

Precautionary Measures:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound is a strategically important monomer whose value lies in its dual functionality. The nitrile groups provide the pathway to exceptionally stable, high-performance thermoset polymers, while the hydroxymethyl group offers a site for further chemical modification or can contribute to the curing chemistry. The synthesis is straightforward, and the resulting polymers exhibit properties that meet the stringent demands of advanced material applications. This guide provides the foundational knowledge and practical protocols for researchers to effectively synthesize, characterize, and utilize this compound in their work.

References

- LookChem. Cas 649553-08-2, this compound. [Link]

- Cheng, K., et al. The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents.

- J&K Scientific. 4-(4-(Hydroxymethyl) Phenoxy) Phthalonitrile, 97% | 649553-07-1. [Link]

- PubChem. 4-[3-(Hydroxymethyl)phenoxy]benzonitrile.

- Zenodo. PHTHALONITRILE MODIFIED MULTI-HYDROXYL PHENOLIC: SYNTHESIS, CURING AND PROPERTIES. [Link]

- ResearchGate. Synthesis of 4-(3-hydroxyphenoxy) phthalonitrile and 1,3-bis(3,4-dicyanophenoxy) benzene. [Link]

- Google Patents.

- Specific Polymers. Top performing Products - Phthalonitrile. [Link]

- ResearchGate. The mass spectrum of the 3-(4-propionylphenoxy)phthalonitrile (1). [Link]

- CyberLeninka. Molecular Structure and Vibrational Spectra of 4-(4-Hydroxyphenylazo)phthalonitrile: DFT Study. [Link]

- SciSpace. Synthesis, molecular structure, spectroscopic and computational studies on 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | 649553-08-2 [sigmaaldrich.com]

- 4. arctomsci.com [arctomsci.com]

- 5. zenodo.org [zenodo.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Top performing Products - Phthalonitrile - specific polymers [specificpolymers.com]

- 9. expresspolymlett.com [expresspolymlett.com]

- 10. US5292854A - Synthesis of phthalonitrile resins containing ether and imide linkages with aromatic diamine curing agent - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 3-(4-(hydroxymethyl)phenoxy)phthalonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(4-(hydroxymethyl)phenoxy)phthalonitrile, a versatile building block in the development of advanced polymers, dyes, and functional organic materials.[1] This document details a robust and efficient synthetic pathway, grounded in the principles of nucleophilic aromatic substitution. We will explore the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the characterization of the final product. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development who require a thorough understanding of the preparation of this and related phthalonitrile derivatives.

Introduction and Significance

Phthalonitriles are a class of aromatic compounds characterized by the presence of two adjacent cyano (-CN) groups on a benzene ring. These functional groups serve as reactive handles for a variety of chemical transformations, most notably the formation of phthalocyanine and triazine rings upon thermal curing or in the presence of a catalyst. This process leads to the formation of highly cross-linked, thermally stable polymers with exceptional performance characteristics.

This compound is of particular interest due to the incorporation of a hydroxymethyl (-CH₂OH) group. This functional group provides a site for further chemical modification, such as esterification or etherification, allowing for the tailoring of the final properties of the resulting materials. Its applications span from high-performance thermosetting resins for aerospace and electronics to intermediates in the synthesis of complex dyes and pigments.[1]

This guide will focus on the most common and efficient method for the synthesis of this compound: the nucleophilic aromatic substitution (SNAr) reaction between 3-nitrophthalonitrile and 4-hydroxybenzyl alcohol.

The Synthetic Pathway: A Mechanistic Perspective

The core of the synthesis is a nucleophilic aromatic substitution (SNAr) reaction. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic rings, SNAr reactions occur on electron-poor aromatic systems. The presence of strong electron-withdrawing groups on the aromatic ring is crucial for activating it towards nucleophilic attack.

In the case of 3-nitrophthalonitrile, the two cyano groups and the nitro group (-NO₂) are potent electron-withdrawing groups. These groups delocalize the electron density of the aromatic ring, making the carbon atoms susceptible to attack by a nucleophile. The nitro group, being a particularly strong deactivating group, renders the carbon atom to which it is attached highly electrophilic.

The reaction proceeds via a two-step addition-elimination mechanism, which is characteristic of many SNAr reactions. This process involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

The key steps are as follows:

-

Formation of the Nucleophile: 4-hydroxybenzyl alcohol, a weak nucleophile, is deprotonated by a base, typically potassium carbonate (K₂CO₃), to form the more potent nucleophile, the 4-(hydroxymethyl)phenoxide ion.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The phenoxide ion attacks the carbon atom of the 3-nitrophthalonitrile that bears the nitro group. This addition disrupts the aromaticity of the ring and forms a negatively charged intermediate, the Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing cyano and nitro groups.

-

Elimination and Re-aromatization: The aromaticity of the ring is restored by the elimination of the nitro group as a nitrite ion (NO₂⁻). This step is typically the rate-determining step of the reaction. The departure of the leaving group results in the formation of the final product, this compound.

The overall transformation is a net substitution of the nitro group by the 4-(hydroxymethyl)phenoxy group.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| 3-Nitrophthalonitrile | 173.13 | >98% | Sigma-Aldrich |

| 4-Hydroxybenzyl alcohol | 124.14 | >98% | Sigma-Aldrich |

| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | >99% | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous | Acros Organics |

| Deionized Water | 18.02 | - | - |

| Ethanol | 46.07 | Reagent Grade | VWR |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Condenser

-

Nitrogen inlet/outlet

-

Heating mantle with a temperature controller

-

Dropping funnel

-

Buchner funnel and filter flask

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

Synthetic Procedure

Reaction Setup:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add 3-nitrophthalonitrile (1.0 eq), 4-hydroxybenzyl alcohol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

-

Under a gentle stream of nitrogen, add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants (approximately 5-10 mL of DMF per gram of 3-nitrophthalonitrile).

-

Equip the flask with a condenser and maintain a positive pressure of nitrogen throughout the reaction.

-

Heat the reaction mixture to 80-100°C using a heating mantle.

-

Stir the mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting material (3-nitrophthalonitrile) indicates the completion of the reaction.

Work-up and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing cold deionized water (approximately 10 times the volume of DMF used). A precipitate should form.

-

Stir the aqueous mixture for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the solid precipitate thoroughly with deionized water to remove any inorganic salts and residual DMF.

-

Dry the crude product in a vacuum oven at 60°C overnight.

-

For further purification, recrystallize the crude product from ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Safety Precautions

-

3-Nitrophthalonitrile: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation. Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

4-Hydroxybenzyl Alcohol: This compound may be harmful if swallowed and can cause skin and eye irritation.[2] Standard laboratory safety precautions should be followed.

-

N,N-Dimethylformamide (DMF): DMF is a combustible liquid and is harmful if inhaled or in contact with skin. It is a suspected teratogen. Always handle DMF in a fume hood and wear appropriate gloves.

-

Potassium Carbonate: This is a hygroscopic and irritating powder. Avoid inhalation of dust.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any chemical synthesis.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the phthalonitrile and phenoxy rings, as well as a singlet for the methylene protons of the hydroxymethyl group and a singlet for the hydroxyl proton. The aromatic region will likely display a complex splitting pattern due to the coupling between adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the cyano carbons, the aromatic carbons, and the methylene carbon of the hydroxymethyl group.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic Protons | 7.0 - 8.2 (m) | 110 - 160 |

| -CH₂- | ~4.5 (s) | ~60 |

| -OH | ~5.3 (s) | - |

| -CN | - | ~115, ~116 |

Note: These are predicted values based on analogous structures. Actual chemical shifts may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

Expected Key FTIR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H stretch (hydroxyl) | 3200 - 3500 | Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Sharp |

| C≡N stretch (nitrile) | 2220 - 2240 | Strong, sharp |

| C=C stretch (aromatic) | 1400 - 1600 | Multiple bands |

| C-O stretch (ether) | 1200 - 1300 | Strong |

| C-O stretch (alcohol) | 1000 - 1100 | Strong |

The presence of a strong, sharp peak around 2230 cm⁻¹ is a clear indication of the nitrile functional groups.[3] The broad absorption in the 3200-3500 cm⁻¹ region confirms the presence of the hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the synthesized compound, confirming its identity. For this compound (C₁₅H₁₀N₂O₂), the expected molecular weight is approximately 250.25 g/mol .

Conclusion

The synthesis of this compound via a nucleophilic aromatic substitution reaction is a reliable and efficient method for producing this valuable chemical intermediate. The procedure outlined in this guide, based on established chemical principles and analogous preparations, provides a solid foundation for its synthesis in a laboratory setting. Proper characterization using NMR, FTIR, and mass spectrometry is essential to confirm the structure and purity of the final product. The versatility of this molecule, owing to its reactive nitrile and hydroxymethyl groups, ensures its continued importance in the development of novel materials with tailored properties.

References

- PHTHALONITRILE MONOMER MODIFIED WITH ORGANOSILICON FRAGMENTS - Patent 3211023. (n.d.). Google Patents.

- Synthesis of 3-Nitrophthalonitrile and Tetra-a-substituted Phthalocyanines. (1995). Journal of Heterocyclic Chemistry, 32(2), 543-548.

- 3-Nitrophthalonitrile Safety D

- 4-Hydroxybenzyl alcohol Safety Data Sheet. (2010). Thermo Fisher Scientific.

- RU2638307C1 - Phthalonitrile monomer modified by organophosphorus fragments, method of its production, binding on its basis and prepreg. (2017). Google Patents.

- US5292854A - Synthesis of phthalonitrile resins containing ether and imide linkages with aromatic diamine curing agent. (1994). Google Patents.

- Synthesis of Phthalonitrile Derivatives. (n.d.). Scribd.

- The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents. (2017). eXPRESS Polymer Letters, 11(11), 923-935.

- Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of... (n.d.). ResearchGate.

- ¹H NMR spectra of phthalonitrile compounds 3 and 4. (n.d.). ResearchGate.

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666). (n.d.). Human Metabolome Database.

- Synthesis and characterization of phthalonitrile resins from ortho-linked aromatic and heterocyclic monomers. (2013). Journal of Polymer Science Part A: Polymer Chemistry, 51(24), 5275-5282.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Molecules, 23(8), 1883.

- Observed and calculated FT-IR spectra of 4-phenoxyphthalonitrile. (n.d.). ResearchGate.

- Observed and calculated FT-IR spectra of 4-(phenylthio)phthalonitrile. (n.d.). ResearchGate.

- This compound. (n.d.). LookChem.

- FTIR spectra of various phthalonitrile-based matrix. (n.d.). ResearchGate.

Sources

introduction to phthalonitrile resin chemistry

An In-Depth Technical Guide to Phthalonitrile Resin Chemistry

For Researchers, Scientists, and Drug Development Professionals

Phthalonitrile (PN) resins represent a class of ultra-high-performance thermosetting polymers renowned for their exceptional thermal and oxidative stability, superior mechanical properties, low water absorption, and inherent flame resistance.[1] These attributes make them highly desirable for advanced applications in the aerospace, marine, and microelectronics industries where materials are subjected to extreme environmental conditions.[2] This guide provides a comprehensive overview of the core chemistry of phthalonitrile resins, from monomer synthesis and polymerization mechanisms to the characterization of their robust properties. Detailed experimental protocols and visual diagrams are included to furnish researchers and scientists with the foundational knowledge required to explore and innovate within this advanced polymer family.

The Chemistry of Phthalonitrile Monomers

The versatility of phthalonitrile resins begins with the diverse range of available monomers. These monomers are typically aromatic compounds end-capped with two reactive nitrile (C≡N) groups. The backbone of the monomer can be tailored to impart specific properties, such as flexibility or enhanced processability, to the final cured polymer.

General Synthesis

The most common and established method for synthesizing phthalonitrile monomers is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the displacement of a nitro-group from 4-nitrophthalonitrile by a bisphenolic compound in the presence of a weak base like potassium carbonate (K2CO3) in a dipolar aprotic solvent such as dimethyl sulfoxide (DMSO).[3][4] This versatile, often one-pot, two-step reaction allows for the incorporation of various aromatic spacers between the terminal phthalonitrile units.[4][5]

A variety of bisphenols and other di-nucleophiles can be used to create a wide array of monomers with tailored properties. Examples include monomers based on bisphenol A, resorcinol, and those containing ether, imide, sulfone, or siloxane linkages.[1][5][6]

Key Monomer Structures

The choice of the central aromatic linkage in the phthalonitrile monomer is a critical determinant of the resin's processing characteristics and the final properties of the cured thermoset.

-

Bisphenol A-based Phthalonitriles (BAPh): These are among the most common and well-studied phthalonitrile monomers, offering a good balance of thermal stability and processability.[4][7]

-

Resorcinol-based Phthalonitriles: The use of resorcinol as the linking group can lead to resins with very high thermal stability.[7]

-

Oligomeric Phthalonitriles: To improve toughness and processability, second-generation phthalonitrile resins were developed which incorporate flexible oligomeric aromatic ether spacers between the terminal phthalonitrile groups.[8]

-

Self-Curing Phthalonitriles: Some monomers are designed with inherent catalytic functionality, such as amine groups, which promote polymerization without the need for an external curing agent.[6][9]

Caption: General synthesis route and common backbones for phthalonitrile monomers.

Polymerization and Curing Mechanisms

Phthalonitrile resins cure via a thermally induced addition polymerization of the terminal nitrile groups, forming a highly cross-linked, aromatic heterocyclic network.[10][11] A significant advantage of this curing mechanism is the absence of volatile byproducts, which minimizes void formation and enhances the structural integrity of the final component.[2][12] The polymerization can be initiated and accelerated by various curing agents or by thermal auto-catalysis in specially designed monomers.

The resulting polymer network is typically composed of a mixture of highly stable structures, including polytriazine and polyphthalocyanine rings.[13][14][15] This dense, aromatic network is the primary reason for the exceptional thermal stability of phthalonitrile resins.[12]

The Role of Curing Agents

While phthalonitrile monomers can polymerize thermally, the reaction is often sluggish.[2] To facilitate curing at lower temperatures and within practical timeframes, curing agents are typically employed. These additives initiate the polymerization of the nitrile groups.

Common classes of curing agents include:

-

Aromatic Amines: Compounds like 1,3-bis(3-aminophenoxy)benzene (m-APB) and 4,4'-diaminodiphenylsulfone (DDS) are widely used due to their high catalytic performance.[9][11][16]

-

Ionic Liquids (ILs): ILs have emerged as effective curing agents that can also act as dispersing agents for nanofillers and offer a wide processing window.[13][17]

-

Metallic Salts: Lewis acids such as CuCl and ZnCl2 can be used, often in combination with other agents, to promote the curing reaction.[16]

The choice and concentration of the curing agent significantly influence the processing window (the time at which the resin remains at a low viscosity) and the final properties of the cured polymer.[13]

Caption: Simplified workflow of the addition polymerization of phthalonitrile resins.

Material Properties of Cured Phthalonitrile Resins

The unique chemical structure of cured phthalonitrile polymers translates into a remarkable set of material properties, making them suitable for the most demanding applications.

Thermal and Thermo-Oxidative Stability

Phthalonitrile resins are distinguished by their exceptionally high thermal stability. They exhibit glass transition temperatures (Tg) that can exceed 400-500 °C.[1][18] Thermogravimetric analysis (TGA) consistently shows that these materials retain 95% of their weight at temperatures above 500 °C in both nitrogen and air atmospheres, with high char yields (often >70%) at elevated temperatures.[1][16] This indicates outstanding resistance to both thermal and thermo-oxidative degradation.

Mechanical Performance

The densely cross-linked network provides phthalonitrile polymers with high stiffness and excellent mechanical strength.[19] Dynamic Mechanical Analysis (DMA) reveals high storage moduli, which are maintained at elevated temperatures.[1][13] While inherently rigid, the toughness of phthalonitrile resins can be improved by incorporating flexible linkages into the monomer backbone or by blending with other polymers.[8][12]

Dielectric Properties and Other Characteristics

Phthalonitrile resins possess low dielectric constants and low dielectric loss, making them attractive for applications in electronic packaging and as matrix materials for radomes and other electromagnetic wave-transparent structures.[20][21] They are also characterized by very low moisture absorption and superior flame resistance, meeting stringent fire safety standards such as the U.S. Navy's MIL-STD-2031.[2][18]

Table 1: Typical Properties of Cured Phthalonitrile Resins

| Property | Typical Value | Reference(s) |

| Glass Transition Temperature (Tg) | > 400 °C | [18] |

| 5% Weight Loss Temperature (Td5) | > 510 °C (in N2 or air) | [1][16] |

| Char Yield at 800-900 °C (N2) | 64 - 80% | [3][22] |

| Storage Modulus | High, retained at elevated temps | [13] |

| Water Absorption | < 2.5% by weight | [4] |

| Dielectric Properties | Low loss tangent | [20][21] |

Experimental Protocols

This section provides standardized, step-by-step methodologies for the synthesis of a common phthalonitrile monomer and the subsequent preparation and characterization of the cured polymer.

Synthesis of a Bisphenol A-based Phthalonitrile (BAPh) Monomer

This protocol is adapted from established literature procedures for the nucleophilic displacement reaction.[4][7]

Materials:

-

Bisphenol A

-

4-Nitrophthalonitrile

-

Potassium Carbonate (K2CO3), anhydrous

-

Dimethyl Sulfoxide (DMSO)

-

Toluene

-

Methanol

-

Deionized Water

Procedure:

-

In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser, add Bisphenol A, anhydrous K2CO3, DMSO, and toluene.

-

Heat the mixture to reflux (approximately 120-140 °C) under a nitrogen atmosphere to azeotropically remove water.

-

After water removal is complete, distill off the toluene.

-

Cool the reaction mixture to approximately 60 °C.

-

Slowly add 4-nitrophthalonitrile to the reaction mixture.

-

Maintain the temperature at 60 °C and stir for 8-12 hours under nitrogen.

-

After the reaction is complete (monitored by TLC or HPLC), cool the mixture to room temperature.

-

Precipitate the product by pouring the reaction mixture into a stirred solution of methanol and water.

-

Filter the resulting precipitate, wash thoroughly with deionized water and methanol to remove unreacted starting materials and salts.

-

Dry the purified monomer in a vacuum oven.

Curing of the Phthalonitrile Monomer

Materials:

-

Synthesized Phthalonitrile Monomer

-

Aromatic Amine Curing Agent (e.g., m-APB)

-

Mold

Procedure:

-

Thoroughly mix the phthalonitrile monomer with the desired weight percentage of the curing agent. This can be done by melt blending at a temperature above the monomer's melting point.

-

Degas the molten mixture under vacuum to remove any entrapped air or volatiles.

-

Pour the degassed resin into a preheated mold.

-

Place the mold in a programmable oven or press and execute a staged curing cycle. A typical cycle might be:

-

220 °C for 8 hours

-

250 °C for 8 hours

-